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Compound of Interest

Compound Name: 1,1,1-Trichloroacetone

Cat. No.: B165163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms

involving 1,1,1-trichloroacetone, a versatile and reactive ketone. The protocols and data

presented are intended to guide researchers in the synthesis and application of this compound

and its derivatives, particularly in the context of organic synthesis and pharmaceutical

development.

Overview of 1,1,1-Trichloroacetone
1,1,1-Trichloroacetone (CAS No. 918-00-3) is a colorless liquid with the chemical formula

C₃H₃Cl₃O.[1] It is a chlorinated analog of acetone and serves as a reagent and intermediate in

various chemical transformations.[1] Its high reactivity stems from the presence of the electron-

withdrawing trichloromethyl group adjacent to the carbonyl function. This compound is primarily

utilized in the haloform reaction and as a building block in the synthesis of more complex

molecules, including pharmaceutical intermediates.[1]

Key Reaction Mechanisms and Protocols
The Haloform Reaction: Cleavage of 1,1,1-
Trichloroacetone
The haloform reaction is a classic organic reaction that converts a methyl ketone into a

carboxylate and a haloform. 1,1,1-Trichloroacetone is a key intermediate in the haloform
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reaction of acetone. The final step of this reaction is the cleavage of the C-C bond between the

carbonyl group and the trichloromethyl group by a base.

Reaction Mechanism:

The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of

1,1,1-trichloroacetone. This is followed by the departure of the relatively stable

trichloromethanide anion as a leaving group, which is then protonated to yield chloroform.

Experimental Protocol: Synthesis of 1,1,1-Trichloroacetone

While a specific protocol starting from isolated 1,1,1-trichloroacetone for its cleavage is not

readily available, a detailed procedure for its synthesis via the chlorination of

monochloroacetone is provided below. The resulting 1,1,1-trichloroacetone can then be

subjected to basic hydrolysis to yield chloroform and the corresponding carboxylate.

Materials:

Monochloroacetone: 231 g

Potassium hydroxide: 275 g

Water: 950 g

Chlorine gas: ~400 g

Anhydrous sodium sulfate: 200 g

Procedure:

In a 5-liter reaction kettle equipped with a mechanical stirrer and a tail gas absorption

device, add monochloroacetone, potassium hydroxide, and water in sequence.

Maintain the temperature at 15 to 20 °C and bubble chlorine gas through the stirred

solution for approximately 6.6 hours.

Once the solution becomes clear, allow it to stand for 1 hour.
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Separate the lower yellow-green organic phase.

Dry the organic phase with anhydrous sodium sulfate to obtain 1,1,1-trichloroacetone.[2]

Quantitative Data for Synthesis of 1,1,1-Trichloroacetone

Reactant Mass (g) Moles (approx.)

Monochloroacetone 231 2.5

Potassium hydroxide 275 4.9

Chlorine gas 400 5.6

Product Mass (g) Purity

1,1,1-Trichloroacetone 301 85% (gas phase)

Table 1: Quantitative data for the synthesis of 1,1,1-trichloroacetone from

monochloroacetone.[2]

Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. While specific

protocols for the aldol condensation of 1,1,1-trichloroacetone are not widely reported, a

general procedure for the Claisen-Schmidt condensation (a type of crossed aldol

condensation) of an aromatic aldehyde with a ketone is provided as a reference. The high

degree of chlorination in 1,1,1-trichloroacetone may influence its reactivity as either an

enolate precursor or an electrophilic carbonyl component.

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

Aromatic aldehyde (e.g., benzaldehyde): 1 mmol

Ketone (e.g., acetone): 1 mmol

95% Ethanol: 1 mL
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15 M Aqueous sodium hydroxide: 0.10 mL

Ice water

Procedure:

In a conical vial with a magnetic stirrer, combine the aldehyde, ketone, and 95% ethanol.

Add the aqueous sodium hydroxide solution and stir at room temperature until a solid

forms.

Break up the solid and dilute with 2 mL of ice water.

Transfer the mixture to a small Erlenmeyer flask containing 3 mL of ice water.

Stir thoroughly and collect the product by suction filtration.

Wash the product with cold water and allow it to air dry.

The crude product can be purified by recrystallization from 95% ethanol.[3][4][5]

Application in Pharmaceutical Synthesis: Folic Acid
Intermediate
1,1,3-Trichloroacetone, an isomer of 1,1,1-trichloroacetone, is a key intermediate in the

synthesis of folic acid, a vital B vitamin.[6][7] The following protocol details the synthesis of folic

acid using 1,1,3-trichloroacetone.

Experimental Protocol: Synthesis of Folic Acid

Materials:

N-p-aminobenzoylglutamic acid: 100 g

2,4,5-triamino-6-hydroxypyrimidine sulfate: 120 g

1,1,3-Trichloroacetone: 160 g

Sodium metabisulfite: 140 g
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1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄): 100 g

Sodium hydroxide solution

Purified water

Activated carbon

Dilute hydrochloric acid (2N)

Procedure:

In a reaction flask, combine N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-

hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, sodium metabisulfite, and [emim]BF₄.

Stir the mixture at 20-30 °C for 2 hours, maintaining the pH at 3.0-3.5 with the addition of

sodium hydroxide solution.

After the reaction, filter the mixture to obtain crude folic acid.

Add the crude folic acid to 4.5 L of purified water and heat to 80-90 °C with stirring.

Adjust the pH to 8-9 with sodium hydroxide solution and add 15 g of activated carbon. Stir

for 30 minutes and filter while hot.

Maintain the filtrate at 80-90 °C and adjust the pH to 3.0-3.5 with dilute hydrochloric acid.

Slowly cool to room temperature, filter, and dry the product under vacuum at 60-65 °C for

5 hours.[8]

Quantitative Data for Folic Acid Synthesis
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Reactant Mass (g)

N-p-aminobenzoylglutamic acid 100

2,4,5-triamino-6-hydroxypyrimidine sulfate 120

1,1,3-Trichloroacetone 160

Sodium metabisulfite 140

Product Mass (g)

Folic Acid 138

Table 2: Quantitative data for the synthesis of Folic Acid using 1,1,3-Trichloroacetone.[8]

Other Potential Nucleophilic Additions
While specific experimental protocols for the following reactions with 1,1,1-trichloroacetone
are not readily available in the literature, their general mechanisms are presented for

consideration by researchers. The high reactivity of the carbonyl group in 1,1,1-
trichloroacetone, due to the inductive effect of the chlorine atoms, may make it a suitable

substrate for various nucleophilic additions. However, the potential for side reactions, such as

the haloform reaction under basic conditions, should be carefully considered.

Grignard Reaction: The addition of a Grignard reagent to the carbonyl group of 1,1,1-
trichloroacetone would be expected to form a tertiary alcohol after acidic workup.

Darzens Condensation: This reaction involves the condensation of a ketone with an α-

haloester in the presence of a base to form an α,β-epoxy ester.[9][10]

Baylis-Hillman Reaction: This is a reaction between an aldehyde and an activated alkene

catalyzed by a nucleophile, typically a tertiary amine or phosphine.[11][12]

Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language):
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Caption: Mechanism of the base-catalyzed cleavage of 1,1,1-trichloroacetone.
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Caption: Workflow for the synthesis of folic acid using 1,1,3-trichloroacetone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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